molecular formula C13H17NO3 B169463 Methyl 4-(butylcarbamoyl)benzoate CAS No. 100610-03-5

Methyl 4-(butylcarbamoyl)benzoate

Cat. No.: B169463
CAS No.: 100610-03-5
M. Wt: 235.28 g/mol
InChI Key: RTOAFYYWYCMMTQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing Methyl 4-(butylcarbamoyl)benzoate involves the Ritter reaction. In this process, Methyl 4-cyanobenzoate is reacted with tert-butyl acetate in the presence of acetic acid and concentrated sulfuric acid . The reaction is carried out in a three-necked round-bottomed flask equipped with an overhead mechanical stirrer, nitrogen inlet, and temperature probe. The reaction mixture is stirred at a rate of 300 to 350 rpm and maintained at a temperature below 30°C .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for scalability and efficiency, ensuring high yields and purity of the final product .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 4-(butylcarbamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-4-9-14-12(15)10-5-7-11(8-6-10)13(16)17-2/h5-8H,3-4,9H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOAFYYWYCMMTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589376
Record name Methyl 4-(butylcarbamoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100610-03-5
Record name Methyl 4-(butylcarbamoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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